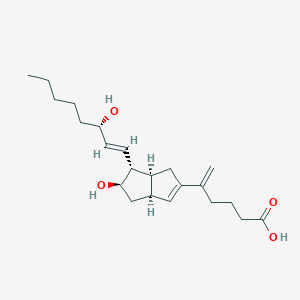
5-Methyleneisocarbacyclin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyleneisocarbacyclin (5-MIC) is a synthetic analog of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. 5-MIC has been shown to have similar vasodilatory effects to PGI2 but with greater potency and longer duration of action. This makes it a promising candidate for the treatment of various cardiovascular diseases.
Mechanism Of Action
The mechanism of action of 5-Methyleneisocarbacyclin involves the activation of the prostacyclin receptor (IP receptor) and subsequent activation of adenylate cyclase, leading to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). This results in vasodilation and inhibition of platelet aggregation.
Biochemical And Physiological Effects
In addition to its vasodilatory and antiplatelet effects, 5-Methyleneisocarbacyclin has been shown to have other biochemical and physiological effects. It can inhibit smooth muscle cell proliferation and migration, which is important in the development of atherosclerosis. It can also reduce oxidative stress and inflammation, which are important factors in the pathogenesis of cardiovascular diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 5-Methyleneisocarbacyclin in lab experiments is its potency and long duration of action. This allows for more precise and accurate measurements of its effects. However, one limitation is its high cost compared to other prostacyclin analogs.
Future Directions
There are several future directions for research on 5-Methyleneisocarbacyclin. One area of interest is its potential use in combination with other drugs for the treatment of cardiovascular diseases. Another area of interest is its potential use in the treatment of other diseases, such as cancer and inflammatory disorders. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Synthesis Methods
5-Methyleneisocarbacyclin can be synthesized by a multi-step process starting with the reaction of 2-bromoethylamine with 2-oxo-1,3-dithiane to form 2-(2-oxo-1,3-dithian-2-yl)ethylamine. This compound is then reacted with 2-methyl-2-propen-1-ol to form 2-(2-oxo-1,3-dithian-2-yl)-1-methylethylamine. The final step involves the reaction of this compound with carbon monoxide in the presence of a palladium catalyst to form 5-Methyleneisocarbacyclin.
Scientific Research Applications
5-Methyleneisocarbacyclin has been extensively studied for its potential therapeutic applications in various cardiovascular diseases, including pulmonary hypertension, ischemic heart disease, and stroke. It has been shown to have potent vasodilatory effects on pulmonary and systemic arteries and can inhibit platelet aggregation. This makes it a promising candidate for the treatment of these diseases.
properties
CAS RN |
109838-17-7 |
|---|---|
Product Name |
5-Methyleneisocarbacyclin |
Molecular Formula |
C22H34O4 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S)-3-hydroxyoct-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]hex-5-enoic acid |
InChI |
InChI=1S/C22H34O4/c1-3-4-5-8-18(23)10-11-19-20-13-16(12-17(20)14-21(19)24)15(2)7-6-9-22(25)26/h10-12,17-21,23-24H,2-9,13-14H2,1H3,(H,25,26)/b11-10+/t17-,18-,19+,20-,21+/m0/s1 |
InChI Key |
RCWYUXZFANPADR-UNWKAXEJSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=C2)C(=C)CCCC(=O)O)O)O |
SMILES |
CCCCCC(C=CC1C(CC2C1CC(=C2)C(=C)CCCC(=O)O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC2C1CC(=C2)C(=C)CCCC(=O)O)O)O |
synonyms |
5-methylene-9(0)-methano-delta(6)-prostaglandin I(1) 5-methyleneisocarbacyclin 5-MM-PGI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



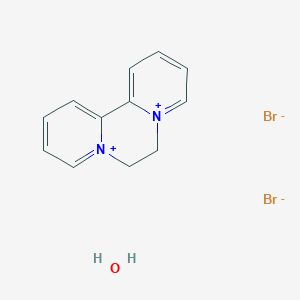
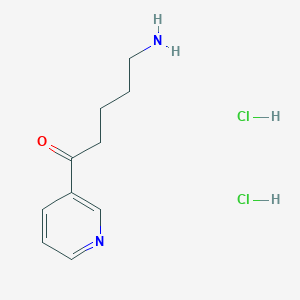
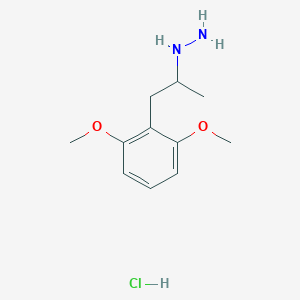
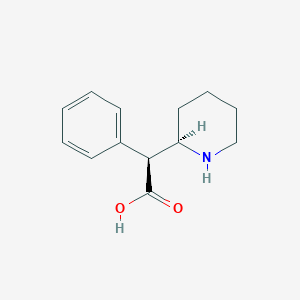
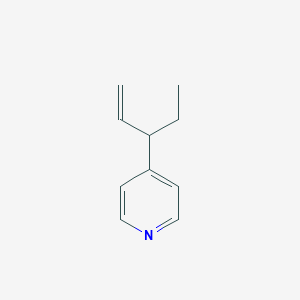
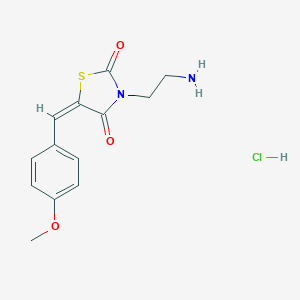
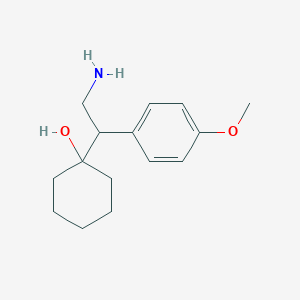
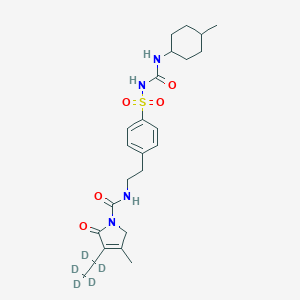
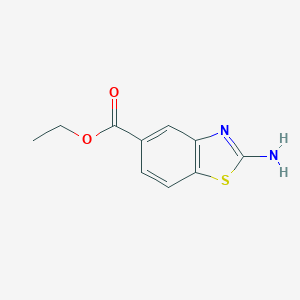
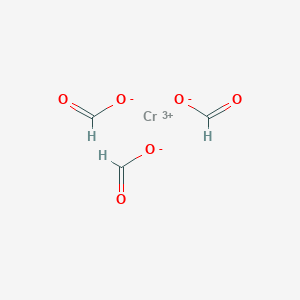
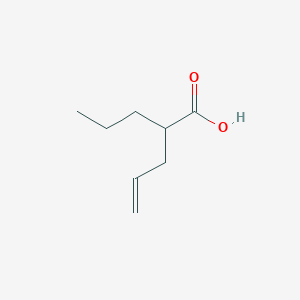
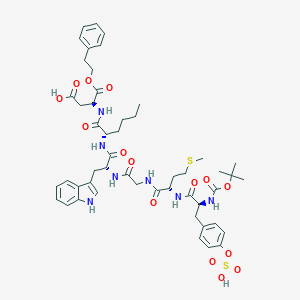
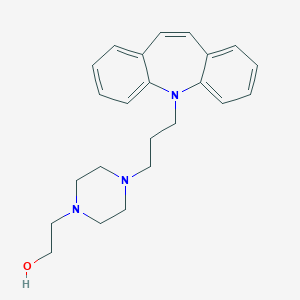
![Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B22080.png)